molecular formula C4H6ClIN2 B3030145 4-Iodo-1-methyl-1H-imidazole, HCl CAS No. 871333-96-9

4-Iodo-1-methyl-1H-imidazole, HCl

Cat. No. B3030145
CAS RN: 871333-96-9
M. Wt: 244.46
InChI Key: XGCYPLUTJZOYTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-iodo-1H-imidazole involves a substitution reaction where iodine is introduced into the imidazole ring. The starting materials for this synthesis are readily available, and the process results in a reasonable yield of 73.5%. The main intermediates in the synthesis have been confirmed through 1H NMR spectroscopy . While the specific paper on 4-iodo-1H-imidazole does not detail the reaction conditions, other research on similar imidazole derivatives provides insights into potential methods and conditions that could be applicable. For instance, the synthesis of 1-methyl-4-nitro-1H-imidazole reports regio-specific synthesis conditions and characterizes the structure through various spectroscopic techniques . Additionally, the synthesis of 4-imidazolidinones from diamides and ethynyl benziodoxolones via double Michael-type addition suggests alternative synthetic pathways for imidazole derivatives .

Molecular Structure Analysis

The molecular structure of 4-iodo-1H-imidazole is characterized by the presence of an iodine atom at the 4-position of the imidazole ring. Structural characterization techniques such as X-ray crystallography, FTIR, 1H NMR, 13C NMR, and EIMS are commonly used to confirm the structure of imidazole derivatives . For example, the crystal structure of 1-methyl-4-nitro-1H-imidazole was determined using X-ray crystallography, and the molecule was found to exhibit hydrogen bonding originating from the nitro group and the partial positive hydrogen of the N-CH3 group . These techniques could similarly be applied to analyze the structure of 4-iodo-1H-imidazole.

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions due to their versatile chemical properties. The presence of the iodine atom in 4-iodo-1H-imidazole makes it a potential candidate for further functionalization through nucleophilic substitution reactions. For instance, the iodine in position 4 of imidazole derivatives can be substituted by an aryl group via Suzuki coupling . Additionally, the synthesis of 1,3-dioxolan-2-one derivatives from epoxides and carbon dioxide suggests that imidazole derivatives can act as catalysts or additives in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodo-1H-imidazole would be influenced by the presence of the iodine atom, which is a heavy and polarizable group. This could affect the compound's melting point, solubility, and reactivity. The antimicrobial activity of similar compounds, such as 1-methyl-4-nitro-1H-imidazole, indicates that 4-iodo-1H-imidazole may also possess biological activity, which could be explored in further studies . The EIMS of 1-methyl-4-nitro-1H-imidazole shows fragmentation patterns that are characteristic of the imidazole ring, which could be compared to the EIMS of 4-iodo-1H-imidazole to understand its stability and fragmentation behavior .

Scientific Research Applications

Immune Response Modifiers and Topical Agents

Imidazole derivatives, such as imiquimod, have been recognized for their immune-modifying properties. These compounds activate the immune system by inducing cytokines like IFN-α, -β, and several interleukins, despite lacking inherent antiviral or antiproliferative activity in vitro. This unique mechanism supports their use as innovative topical agents for treating various cutaneous diseases, including genital warts, herpes, and basal cell carcinoma, highlighting their potential beyond conventional therapeutic applications (Syed, 2001).

Synthesis and Biological Properties of Phosphorylated Derivatives

Research on 4-phosphorylated imidazole derivatives has unveiled methods for their synthesis and revealed their chemical and biological activities. These compounds exhibit a broad spectrum of biological actions, including antiviral, antitumoral, and antihypertensive effects, due to their presence in various natural molecules and synthetic drugs. The systematic exploration of these derivatives underscores the versatility of imidazole scaffolds in medicinal chemistry and drug development (Abdurakhmanova et al., 2018).

Antimicrobial Activities

Imidazole compounds serve as key raw materials in the pharmaceutical industry for producing antifungal drugs like ketoconazole and clotrimazole. Their effectiveness against microbial resistance makes them invaluable in addressing the challenge of emerging new strains of organisms. The recommendation for synthesizing more imidazole derivatives emphasizes their critical role in expanding the arsenal against microbial infections (American Journal of IT and Applied Sciences Research, 2022).

Electrochemical Sensor Applications

The unique porosity and chemical architecture of Zinc imidazole frameworks (ZIF-8), derivatives of imidazole, have been extensively explored for electrochemical sensor applications. By engineering the ZIF-8 pore to encapsulate nanoparticles or organic compounds, researchers have significantly enhanced its native electrochemical properties, making it a promising material for developing advanced sensors (Paul et al., 2022).

Corrosion Inhibition

Imidazoline derivatives, closely related to imidazoles, have shown effectiveness as corrosion inhibitors. Their structure facilitates strong adsorption onto metal surfaces, providing a protective barrier against corrosion. This application is particularly relevant in the petroleum industry, where these compounds are valued for their environmental friendliness and cost-effectiveness (Sriplai & Sombatmankhong, 2023).

Safety and Hazards

4-Iodo-1-methyl-1H-imidazole, HCl should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and wearing chemical impermeable gloves is advised .

properties

IUPAC Name

4-iodo-1-methylimidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2.ClH/c1-7-2-4(5)6-3-7;/h2-3H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCYPLUTJZOYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656761
Record name 4-Iodo-1-methyl-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871333-96-9
Record name 4-Iodo-1-methyl-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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